molecular formula C12H21NO5S B7555932 1-(2-Tert-butylsulfonylacetyl)piperidine-4-carboxylic acid

1-(2-Tert-butylsulfonylacetyl)piperidine-4-carboxylic acid

Cat. No. B7555932
M. Wt: 291.37 g/mol
InChI Key: HDFXGFZXJJPHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Tert-butylsulfonylacetyl)piperidine-4-carboxylic acid, also known as Boc-piperidine-4-carboxylic acid, is a chemical compound that is commonly used in scientific research. It is a derivative of piperidine, which is a heterocyclic compound that contains a nitrogen atom in its ring structure. Boc-piperidine-4-carboxylic acid is widely used in the synthesis of various organic compounds and is an important building block in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Tert-butylsulfonylacetyl)piperidine-4-carboxylic acidne-4-carboxylic acid is not well understood. However, it is believed to act as a nucleophile in organic reactions, which allows it to react with other molecules and form new compounds.
Biochemical and physiological effects:
1-(2-Tert-butylsulfonylacetyl)piperidine-4-carboxylic acidne-4-carboxylic acid does not have any known biochemical or physiological effects. It is a synthetic compound that is used primarily in laboratory settings for research purposes.

Advantages and Limitations for Lab Experiments

1-(2-Tert-butylsulfonylacetyl)piperidine-4-carboxylic acidne-4-carboxylic acid is a useful building block for the synthesis of various organic compounds. It is relatively easy to synthesize and is widely available. However, it has some limitations in laboratory experiments. For example, it can be difficult to handle and store, and it may react with other compounds in unexpected ways.

Future Directions

There are many future directions for research involving 1-(2-Tert-butylsulfonylacetyl)piperidine-4-carboxylic acidne-4-carboxylic acid. One area of interest is the development of new drugs using 1-(2-Tert-butylsulfonylacetyl)piperidine-4-carboxylic acidne-4-carboxylic acid as a building block. Another area of interest is the synthesis of new organic compounds using 1-(2-Tert-butylsulfonylacetyl)piperidine-4-carboxylic acidne-4-carboxylic acid as a starting material. Additionally, further research is needed to better understand the mechanism of action of 1-(2-Tert-butylsulfonylacetyl)piperidine-4-carboxylic acidne-4-carboxylic acid and its potential applications in various fields of science.

Synthesis Methods

1-(2-Tert-butylsulfonylacetyl)piperidine-4-carboxylic acidne-4-carboxylic acid can be synthesized using various methods, including the reaction of piperidine with tert-butyl chloroformate and then with sodium hydrogen carbonate. Another method involves the reaction of piperidine with tert-butanesulfonyl chloride and then with sodium hydroxide. The synthesis of 1-(2-Tert-butylsulfonylacetyl)piperidine-4-carboxylic acidne-4-carboxylic acid is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(2-Tert-butylsulfonylacetyl)piperidine-4-carboxylic acidne-4-carboxylic acid is widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. 1-(2-Tert-butylsulfonylacetyl)piperidine-4-carboxylic acidne-4-carboxylic acid is also used in the development of new drugs and as a reference compound in analytical chemistry.

properties

IUPAC Name

1-(2-tert-butylsulfonylacetyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5S/c1-12(2,3)19(17,18)8-10(14)13-6-4-9(5-7-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFXGFZXJJPHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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